N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea
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Overview
Description
N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4,5-dichloro-2-aminothiazole with 3-hydroxyphenyl-N,N-dimethylcarbamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux and room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole or phenyl derivatives.
Scientific Research Applications
N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its biological activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug containing a thiazole ring.
Uniqueness
N’-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific substitution pattern and the presence of both dichlorothiazole and dimethylurea groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89570-44-5 |
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Molecular Formula |
C12H11Cl2N3O2S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-[3-[(4,5-dichloro-1,3-thiazol-2-yl)oxy]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-17(2)11(18)15-7-4-3-5-8(6-7)19-12-16-9(13)10(14)20-12/h3-6H,1-2H3,(H,15,18) |
InChI Key |
ABBYBEMRMLSBIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=CC=C1)OC2=NC(=C(S2)Cl)Cl |
Origin of Product |
United States |
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